molecular formula C26H32N4O2 B610995 SRS16-86

SRS16-86

Cat. No.: B610995
M. Wt: 432.6 g/mol
InChI Key: DFENTOUMMDWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRS16-86 is a novel third-generation ferrostatin, known for its potent inhibition of ferroptosis, a type of iron-dependent cell death. This compound has shown significant promise in scientific research, particularly in the study of renal ischemia-reperfusion injury and spinal cord injury. This compound is more stable in metabolism and plasma compared to its predecessor, Ferrostatin-1 .

Scientific Research Applications

1. Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including compounds related to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds, such as 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showed potency in vitro and exhibited anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Crystal Structure Analysis

The compound Bosentan monohydrate, structurally related to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, has been analyzed for its crystal structure. The study provided insights into the dihedral angles between pyrimidine rings and the benzene rings, contributing to the understanding of molecular conformations in solid-state chemistry (Kaur et al., 2012).

3. Herbicidal Application

ZJ0273, a compound similar to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate, is used as a broad-spectrum herbicide for weed control. Research on this compound involved synthesizing labeled versions with tritium and carbon-14 for use as radiotracers in studies of metabolism, mode of action, and environmental behavior (Yang, Ye, & Lu, 2008).

4. Rotamerization in Solvents

The study of 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, including 1-adamantyl derivatives, revealed insights into rotamerization dependent on solvents, indicating the importance of intermolecular and intramolecular hydrogen bonding in chemical behavior (Lomas, 2001).

5. Crystallography in Drug Development

The crystal structure of a drug molecule structurally akin to tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate was determined using NMR powder crystallography. This approach is significant in the field of drug development, demonstrating the utility of combining solid-state NMR, crystal structure prediction, and density functional theory (Baias et al., 2013).

6. Synthesis of Molecular Intermediates

Research into the synthesis of intermediates for mTOR targeted PROTAC molecules highlighted the role of tert-butyl derivatives. This work is crucial for understanding the synthesis routes and efficiency in producing targeted therapeutic molecules (Zhang et al., 2022).

Chemical Reactions Analysis

Types of Reactions: SRS16-86 primarily undergoes reactions related to its role as a ferroptosis inhibitor. It interacts with reactive oxygen species and iron, preventing lipid peroxidation and cell death

Properties

IUPAC Name

tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENTOUMMDWZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRS16-86
Reactant of Route 2
SRS16-86
Reactant of Route 3
SRS16-86
Reactant of Route 4
SRS16-86
Reactant of Route 5
SRS16-86
Reactant of Route 6
SRS16-86

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.